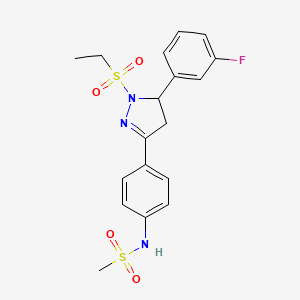![molecular formula C10H8ClN3O3S2 B2702789 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide CAS No. 306977-14-0](/img/structure/B2702789.png)
5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the 4-chlorophenyl and sulfonyl groups enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
The compound “5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide” belongs to the class of sulfonamides and thiadiazoles. Sulfonamides are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, which is crucial for DNA replication . Thiadiazoles have been reported to possess a wide range of biological activities, including antiviral, anticonvulsant, and antibacterial properties .
Mode of Action
Thiadiazoles, on the other hand, may interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical Pathways
The compound could potentially affect the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth if it acts like other sulfonamides . If it exhibits antiviral properties like some thiadiazoles, it might interfere with viral replication processes .
Pharmacokinetics
Many sulfonamides are well absorbed orally and widely distributed in the body . The presence of the N-methyl group might influence its metabolism and excretion.
Result of Action
If it acts like other sulfonamides and thiadiazoles, it could lead to inhibition of bacterial growth or viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: Methyl 4-chlorobenzoate is then reacted with hydrazine hydrate to produce 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with thionyl chloride to form 5-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxylic acid.
Sulfonylation: The carboxylic acid is then treated with chlorosulfonic acid to introduce the sulfonyl group, yielding 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylic acid.
Amidation: Finally, the carboxylic acid is converted to the carboxamide by reacting with methylamine, resulting in the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar steps but optimized for large-scale production. This includes the use of continuous flow reactors for esterification and cyclization steps, and automated systems for precise control of reaction conditions such as temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, leading to the formation of amines or thiols.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as bromine or nitric acid are employed under controlled conditions to achieve substitution on the aromatic ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
Biologically, this compound has been studied for its potential antimicrobial and antiviral properties. The presence of the sulfonyl and thiadiazole groups is known to enhance biological activity, making it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. The compound’s ability to interact with specific enzymes and receptors in the body makes it a promising candidate for therapeutic applications.
Industry
Industrially, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 5-(4-chlorophenyl)-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of both the sulfonyl and carboxamide groups. This dual functionality enhances its reactivity and potential biological activity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-N-methylthiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3S2/c1-12-9(15)8-10(18-14-13-8)19(16,17)7-4-2-6(11)3-5-7/h2-5H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGDLTRTPNBGLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
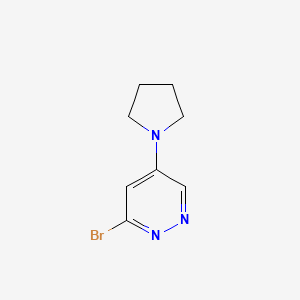
![methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2702707.png)
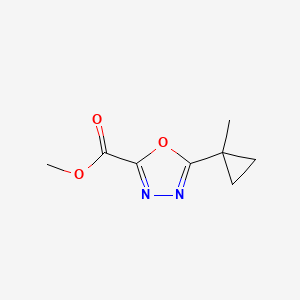
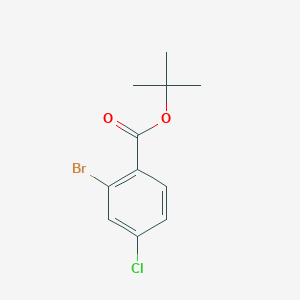
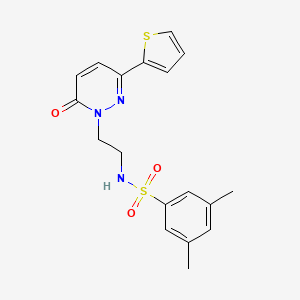
amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2702715.png)
![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2702717.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2702718.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2702719.png)
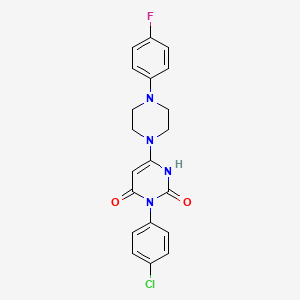
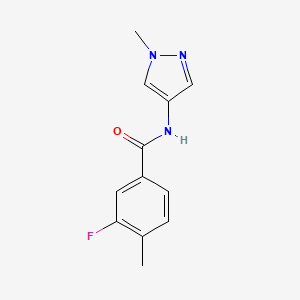
![2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2702722.png)
![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2702724.png)
